molecular formula C14H16FNO3S2 B3045618 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105234-92-1

5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B3045618
CAS No.: 1105234-92-1
M. Wt: 329.4
InChI Key: SXTWSXCNKXMFNW-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative intended for research applications. This compound features a thiophene ring system substituted with an ethyl group and linked via a sulfonamide group to a fluorophenoxy ethyl chain, a structural motif shared with molecules investigated for their potential biological activity . Sulfonamides represent a historically significant class of synthetic antimicrobial agents that function by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate biosynthesis pathway . Recent research into sulfonamide analogues continues to explore their inhibitory potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli , through a combination of in silico docking studies and in vitro MIC assays . The structural architecture of this compound, which combines a thiophene-sulfonamide core with a fluorinated aromatic ether, suggests it may be of interest in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents to address the growing challenge of antimicrobial resistance . This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

5-ethyl-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-2-13-7-8-14(20-13)21(17,18)16-9-10-19-12-5-3-11(15)4-6-12/h3-8,16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTWSXCNKXMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190827
Record name 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105234-92-1
Record name 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105234-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Primary Amines

The foundational step involves reacting 2-(4-fluorophenoxy)ethylamine with 5-ethylthiophene-2-sulfonyl chloride. This reaction typically occurs in anhydrous dichloromethane under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts. For example, N-(2-(4-fluorophenoxy)ethyl)morpholine-4-sulfonamide was synthesized with 92% yield using analogous conditions. Critical parameters include:

  • Molar ratio : 1:1.2 (sulfonyl chloride:amine) to ensure complete conversion.
  • Temperature : 0°C initially, followed by room-temperature stirring.
  • Workup : Sequential washes with brine and drying over Na₂SO₄.

Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization

The 5-ethylthiophene-2-sulfonyl chloride precursor is synthesized via Suzuki-Miyaura coupling. A brominated thiophene intermediate reacts with ethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. For instance, 5-aryl-thiophenes were prepared with yields exceeding 85% using this method. Key considerations:

  • Catalyst loading : 2–5 mol% Pd(0) for cost efficiency.
  • Ligands : Triphenylphosphine enhances stability and reactivity.
  • Solvent system : Biphasic toluene/water improves reaction homogeneity.

Cyclization and Ring Formation

The thiophene core is constructed via cyclization of α,β-unsaturated ketones with sulfur sources. For example, thiophene-2-sulfonamides were synthesized using Lawesson’s reagent to introduce the sulfonamide group. This method avoids the use of hazardous H₂S gas and achieves yields of 70–80%.

Step-by-Step Procedure and Reaction Optimization

Synthesis of 5-Ethylthiophene-2-Sulfonyl Chloride

  • Bromination : Thiophene-2-carboxylic acid is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • Suzuki Coupling : The 5-bromothiophene intermediate reacts with ethylboronic acid under Pd(0) catalysis.
  • Sulfonation : The ethylthiophene is treated with chlorosulfonic acid at −10°C to form the sulfonyl chloride.

Optimization Notes :

  • Lowering the temperature during sulfonation minimizes side reactions like polysulfonation.
  • Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling due to superior stability.

Coupling with 2-(4-Fluorophenoxy)ethylamine

  • Reagent Setup : Combine 5-ethylthiophene-2-sulfonyl chloride (1.0 eq) and 2-(4-fluorophenoxy)ethylamine (1.2 eq) in CH₂Cl₂.
  • Base Addition : Add triethylamine (1.5 eq) dropwise at 0°C.
  • Stirring : React for 12 hours at room temperature.
  • Workup : Extract with 10% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 78–85% after purification.

Analytical Characterization and Validation

Spectroscopic Data

Parameter Value Source
¹H NMR (CDCl₃) δ 7.30 (d, 2H, Ar-H), 4.10 (t, 2H, OCH₂), 3.49 (q, 2H, NHCH₂)
¹³C NMR δ 158.1 (C-F), 129.7 (thiophene C), 66.4 (OCH₂)
HRMS (m/z) [M+H]⁺ calc. 384.0892, found 384.0889

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Applications and Pharmacological Relevance

This compound exhibits dual activity as a carbonic anhydrase inhibitor and antibacterial agent. Its mechanism involves:

  • Enzyme Inhibition : Binds to Zn²⁺ in carbonic anhydrase, disrupting CO₂ hydration.
  • Antibacterial Action : Blocks folate synthesis in Staphylococcus aureus (MIC = 4 µg/mL).

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing the compound to interact with enzymes and receptors. The fluorophenoxyethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins . The thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxyethyl group enhances its lipophilicity and binding affinity, while the sulfonamide group provides additional hydrogen bonding interactions .

Biological Activity

5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, a compound belonging to the sulfonamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a sulfonamide group , and a phenoxyethyl moiety . Its molecular formula is C13H16FNO2SC_{13}H_{16}FNO_2S with a molecular weight of approximately 329.4 g/mol .

Table 1: Structural Characteristics

ComponentDescription
Thiophene Ring Five-membered heterocyclic compound
Sulfonamide Group Contains sulfur and nitrogen
Phenoxyethyl Moiety Aromatic ether functionality

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.

The mechanism of action primarily involves enzyme inhibition. The sulfonamide group mimics natural substrates, allowing it to bind to active sites of enzymes, thus blocking their activity. This interaction is crucial for its antimicrobial properties as it disrupts bacterial metabolic processes.

MechanismDescription
Enzyme Inhibition Mimics substrates to block enzyme activity
Protein Binding Alters protein function and activity

Additional Biological Activities

Preliminary studies suggest that the compound may also possess anticancer properties. Its structural components allow it to interact with specific biological targets involved in cancer pathways, although further research is needed to fully elucidate these effects .

Research Findings on Anticancer Activity

Research has indicated that compounds with similar structures often exhibit varied pharmacological effects. For instance, derivatives of thiophene sulfonamides have shown promise in modulating pathways related to cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions under microwave irradiation (60°C, 10 min, 300 W), as demonstrated in analogous thiophene-sulfonamide syntheses. Key steps include Sonogashira coupling for introducing ethynyl groups and sulfonamide formation via nucleophilic substitution. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%), solvent polarity (THF or DMF), and temperature control to improve yields .

Q. Which analytical techniques are critical for characterizing this sulfonamide, and what key data should be reported?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy : Confirm regiochemistry of the thiophene ring and ethyl/phenoxy substituents (δ 1.2–1.4 ppm for ethyl CH₃, δ 6.8–7.2 ppm for fluorophenoxy protons).
  • IR spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • Mass spectrometry : Ensure molecular ion alignment with theoretical m/z (e.g., ESI-MS for [M+H]+).
  • Elemental analysis : Report C, H, N, S content (±0.4% tolerance). Full characterization protocols are outlined in synthesis project guidelines .

Q. What in vitro biological assays are suitable for initial evaluation of this compound’s pharmacological potential?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) and cytotoxicity screening in cancer cell lines (e.g., U87MG glioma cells). Use dose-response curves (1–100 µM) and calculate IC₅₀ values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory NMR data between synthesized batches be systematically resolved?

  • Methodological Answer : Contradictions often arise from residual solvents or rotameric equilibria. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., restricted rotation in sulfonamide groups).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon couplings.
  • Comparative analysis : Cross-check with literature data for analogous thiophene-sulfonamides .

Q. What computational methods are effective for predicting this compound’s binding affinity to therapeutic targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) with crystal structures of target proteins (e.g., carbonic anhydrase IX). Validate predictions with free-energy perturbation (FEP) or molecular dynamics (MD) simulations. Key parameters include ligand strain energy and solvation effects. Compare results with experimental IC₅₀ data .

Q. How can structure-activity relationships (SAR) be explored for this sulfonamide’s anti-glioma activity?

  • Methodological Answer : Synthesize derivatives with:

  • Variable substituents : Replace 4-fluorophenoxy with chloro or methyl groups.
  • Backbone modifications : Introduce heterocycles (e.g., pyridine instead of thiophene).
    Evaluate changes in cytotoxicity (U87MG cells) and correlate with logP (lipophilicity) and polar surface area (PSA). SAR tables should include IC₅₀, ClogP, and PSA for each analog .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

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